2-(Diisopropylsilyl)pyridine

Vue d'ensemble

Description

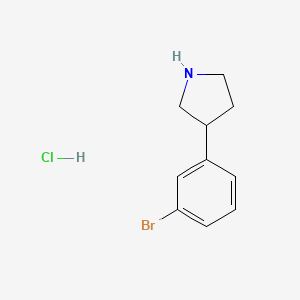

2-(Diisopropylsilyl)pyridine is a silicon-tethered pyridyl compound that serves as a directing group for C-H functionalizations of arenes. It is a versatile reagent that can be installed on aromatic compounds through nucleophilic substitution or rhodium(I)-catalyzed cross-coupling reactions. This compound is particularly useful due to its ability to be easily modified or removed, allowing for a wide range of subsequent transformations .

Synthesis Analysis

The synthesis of 2-(diisopropylsilyl)pyridine involves two complementary routes. The first method is a nucleophilic hydride substitution using aryllithium reagents, which are generated in situ from aryl bromides or iodides. The second method is a rhodium(I)-catalyzed cross-coupling reaction that operates efficiently at room temperature and is compatible with various functional groups that are typically sensitive to organometallic reagents. These methods provide a straightforward approach to introduce the pyridyldiisopropylsilyl group onto aromatic compounds .

Molecular Structure Analysis

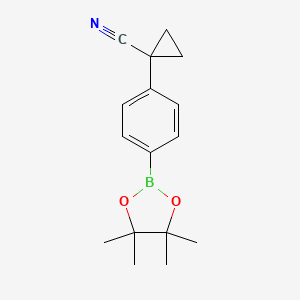

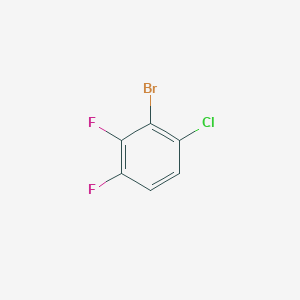

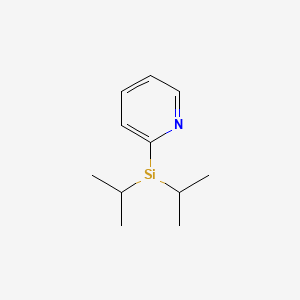

While the specific molecular structure analysis of 2-(diisopropylsilyl)pyridine is not detailed in the provided papers, the general structure consists of a pyridine ring tethered to a silicon atom that is further substituted with two isopropyl groups. This structure is significant as it influences the reactivity and selectivity of the compound in various chemical reactions .

Chemical Reactions Analysis

2-(Diisopropylsilyl)pyridine is a key intermediate in ortho-acyloxylation and ortho-halogenation reactions of aromatic compounds. The pyridyldiisopropylsilyl directing group enables regioselective palladium(II)-catalyzed transformations. After these reactions, the directing group can be removed or converted into other functionalities, such as protio-, deuterio-, halo-, boro-, and alkynyldesilylations. It can also be transformed into a hydroxy group or used to construct aryl-aryl bonds via Hiyama-Denmark cross-coupling reactions. The ortho-halogenated derivatives are valuable ambiphiles that can be used to synthesize arylenediyne and benzosilole derivatives, and they can facilitate the generation of benzyne intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(diisopropylsilyl)pyridine are not explicitly discussed in the provided papers. However, the reactivity of the compound as a directing group suggests that it has significant stability to be handled under various reaction conditions. Its ability to undergo multiple transformations indicates a level of chemical robustness, which is essential for its use in synthetic organic chemistry .

Applications De Recherche Scientifique

Synthesis and Coordination Chemistry

2-(Diisopropylsilyl)pyridine plays a significant role in the synthesis and coordination chemistry of various compounds. It is used in the development of ligands like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are valuable for creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Photocatalytic Degradation Studies

This chemical is also important in studies focusing on the photocatalytic degradation of pyridine derivatives. Research into the degradation and mineralization of pyridine-based compounds in aqueous solutions, especially concerning their environmental impact and removal from wastewaters, has utilized derivatives of 2-(Diisopropylsilyl)pyridine (Stapleton et al., 2010).

Antiproliferative and Catalytic Properties

In the field of medicinal chemistry, copper(ii) complexes involving derivatives of 2-(Diisopropylsilyl)pyridine have been studied for their antiproliferative properties against human carcinomas. These compounds also exhibit promising catalytic activities in the oxidation of alkanes and alcohols with peroxides, demonstrating their utility in chemical synthesis and pharmaceutical research (Choroba et al., 2019).

Chemical Sensing and Selectivity

2-(Diisopropylsilyl)pyridine derivatives have applications in chemical sensing, particularly in the detection of specific ions. Studies have demonstrated their effectiveness as chemosensors for ions like fluoride, leveraging changes in chemical shifts and optical properties (Chetia & Iyer, 2008).

Environmental Applications

The use of 2-(Diisopropylsilyl)pyridine in environmental applications, such as the treatment of drinking water contaminated with pyridine, showcases its importance in pollution control and environmental remediation. Research on the degradation mechanism of pyridine in water using techniques like dielectric barrier discharge has shed light on effective methods to remove harmful nitrogen heterocyclic compounds from water sources (Li et al., 2017).

Mécanisme D'action

Target of Action

2-(Diisopropylsilyl)pyridine, also known as PyDipSiH or Pyridyldiisopropylsilane , is primarily used as a reagent in acyloxylation reactions . Its primary targets are arenes, a class of aromatic hydrocarbons .

Mode of Action

The compound acts as a directing group in the Pd-catalyzed ortho C-H acyloxylation of arenes . This process involves the selective functionalization of carbon-hydrogen (C-H) bonds, which is a key step in the synthesis of complex organic molecules . The compound’s silicon-tethered pyridyl-containing directing group allows for highly efficient and regioselective acyloxylation .

Biochemical Pathways

These modifications can lead to various downstream effects, including the synthesis of complex organic molecules .

Result of Action

The primary result of 2-(Diisopropylsilyl)pyridine’s action is the efficient and regioselective acyloxylation of arenes . This process enables the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of 2-(Diisopropylsilyl)pyridine can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and heat , suggesting that it should be stored under inert gas in a cool, well-ventilated place . Additionally, the compound’s reactivity may be affected by the presence of other substances in its environment, such as the arenes it targets in acyloxylation reactions .

Safety and Hazards

2-(Diisopropylsilyl)pyridine is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation when inhaled . It is recommended to handle this compound with suitable protective equipment and avoid generating vapour or mist. It should be kept away from flames and hot surfaces, and measures should be taken to prevent the build-up of electrostatic charge .

Relevant Papers One relevant paper discusses the development of a unified and standardized one-pot sequence that converts pyridine derivatives into 1,2-diazepines by inserting a nitrogen atom . Another paper discusses the synthesis of 2-Pyridone-stabilized iridium silylene/silyl complexes .

Propriétés

InChI |

InChI=1S/C11H18NSi/c1-9(2)13(10(3)4)11-7-5-6-8-12-11/h5-10H,1-4H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARDZIUPIJQZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=CC=CC=N1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1232692-92-0 | |

| Record name | 2-(Diisopropylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![BD140 [for Albumin binding assay]](/img/structure/B3026981.png)

![Sodium 2,2'-(((3-(1-((bis(carboxymethyl)amino)methyl)-3-(3-hydroxy-4-methylphenyl)-1,1-dioxido-1,3-dihydro-1l3-benzo[c][1,2]oxathiol-3-yl)-1-hydroxy-6-methylcyclohexa-2,4-dien-1-yl)methyl)azanediyl)diacetate](/img/structure/B3026985.png)

![2-Methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B3026991.png)

![8H-7,10-Methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylic acid, 5-(1,1-dimethylethyl)-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-14-methoxy-3,6-dioxo-, (1aR,5S,8S,10R,22aR)-](/img/structure/B3026994.png)